molecular formula C9H10BrNO3 B13666550 Ethyl 4-bromo-6-methoxypicolinate

Ethyl 4-bromo-6-methoxypicolinate

Cat. No.: B13666550
M. Wt: 260.08 g/mol
InChI Key: BAYBGWLSLGSCJR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-methoxypicolinate is an organic compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.09 g/mol . It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-6-methoxypicolinate can be synthesized through various methods. One common approach involves the bromination of ethyl 6-methoxypicolinate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-6-methoxypicolinate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products:

    Substitution: Products include 4-amino-6-methoxypicolinate or 4-thio-6-methoxypicolinate.

    Oxidation: Products include 4-bromo-6-methoxypicolinic acid.

    Reduction: Products include 4-bromo-6-methoxypicolinyl alcohol.

Scientific Research Applications

Ethyl 4-bromo-6-methoxypicolinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6-methoxypicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-bromo-6-methoxypicolinate is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 4-bromo-6-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)7-4-6(10)5-8(11-7)13-2/h4-5H,3H2,1-2H3

InChI Key

BAYBGWLSLGSCJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Br)OC

Origin of Product

United States

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